4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound with the molecular formula C8H11BrN2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 1-position, and two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Bromopyrazole: A simpler derivative with a bromine atom at the 4-position but lacking the cyclopropyl and methyl groups.
3,5-Dimethyl-1H-pyrazole: A derivative with two methyl groups at the 3 and 5 positions but lacking the bromine and cyclopropyl groups.
1-Cyclopropyl-3,5-dimethyl-1H-pyrazole: A derivative with a cyclopropyl group at the 1-position and two methyl groups at the 3 and 5 positions but lacking the bromine atom.
Uniqueness: 4-Bromo-1-cyclopropyl-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the cyclopropyl and methyl groups contribute to its stability and potential biological activity .
Properties
Molecular Formula |
C8H11BrN2 |
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Molecular Weight |
215.09 g/mol |
IUPAC Name |
4-bromo-1-cyclopropyl-3,5-dimethylpyrazole |
InChI |
InChI=1S/C8H11BrN2/c1-5-8(9)6(2)11(10-5)7-3-4-7/h7H,3-4H2,1-2H3 |
InChI Key |
LLEGINABGAJHSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CC2)C)Br |
Origin of Product |
United States |
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